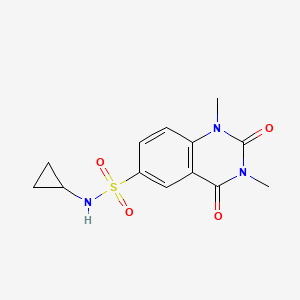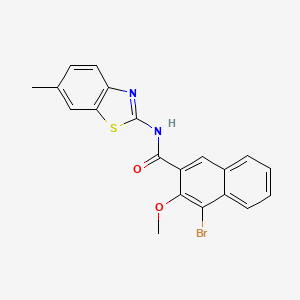
N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide
描述
N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific enzymes and receptors. The compound has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation. It has also been shown to modulate the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior. Additionally, the compound has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide has been found to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been found to inhibit the proliferation of cancer cells by blocking the cell cycle at specific checkpoints. Additionally, the compound has been found to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases. The compound has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide has several advantages for lab experiments. The compound is relatively easy to synthesize and has good stability under physiological conditions. Additionally, the compound has been extensively studied in preclinical models, and its pharmacological effects are well characterized. However, the compound has some limitations for lab experiments. The compound is highly insoluble in water, which makes it difficult to administer in vivo. Additionally, the compound has not been extensively studied in clinical trials, and its safety profile is not well established.
未来方向
There are several future directions for the study of N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide. One direction is to further investigate the mechanism of action of the compound, particularly its effects on specific enzymes and receptors. Another direction is to evaluate the safety and efficacy of the compound in clinical trials, particularly for the treatment of cancer, inflammation, and neurological disorders. Additionally, the compound could be modified to improve its solubility and bioavailability, which would make it easier to administer in vivo. Finally, the compound could be evaluated for its potential use as a diagnostic tool, particularly for the detection of specific biomarkers in cancer and other diseases.
科学研究应用
N-cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6-quinazolinesulfonamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been evaluated for its cytotoxic activity against cancer cells and has shown significant inhibition of tumor growth in preclinical studies. Additionally, it has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. The compound has also been investigated for its neuroprotective effects, and it has shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
属性
IUPAC Name |
N-cyclopropyl-1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-15-11-6-5-9(21(19,20)14-8-3-4-8)7-10(11)12(17)16(2)13(15)18/h5-8,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHBAVPJYZASEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3CC3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid](/img/structure/B3605913.png)
![2-bromo-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3605919.png)

![6-bromo-N-(2,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605933.png)
![3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B3605940.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3605946.png)

![2-chloro-N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B3605957.png)
![3,6-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3605967.png)
![methyl 2-{[(3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3605971.png)
![ethyl 4-amino-2-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B3605979.png)
![5-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-5-oxopentanoic acid](/img/structure/B3606001.png)
![N,N-diallyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3606011.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B3606018.png)